molecular formula C14H22O2 B12916822 2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan CAS No. 672904-25-5

2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan

Katalognummer: B12916822
CAS-Nummer: 672904-25-5
Molekulargewicht: 222.32 g/mol
InChI-Schlüssel: LSHANDNGTRHRNJ-FRRDWIJNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)furan is a complex organic compound that belongs to the class of oxygen heterocycles. This compound is characterized by the presence of a furan ring, which is an aromatic ring containing one oxygen atom, and a cyclohexyl group substituted with isopropyl and methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)furan typically involves the reaction of a furan derivative with a cyclohexyl derivative under specific conditions. One common method involves the use of propane-1,3-dithiol with a chiral bis-thioether, which combines two 2(5H)-furanone moieties. This reaction is carried out in dimethylformamide (DMF) in the presence of potassium hydroxide or cesium carbonate, resulting in the formation of an optically active fused bicyclic sulfur heterocycle .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of large-scale reactors and purification techniques such as chromatography and crystallization would likely be employed to produce this compound in significant quantities.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)furan can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated and nitrated furan derivatives.

Wissenschaftliche Forschungsanwendungen

2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)furan has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)furan involves its interaction with specific molecular targets and pathways. The compound’s furan ring can interact with various enzymes and receptors, leading to its biological effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)furan is unique due to its specific combination of a furan ring and a chiral cyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

672904-25-5

Molekularformel

C14H22O2

Molekulargewicht

222.32 g/mol

IUPAC-Name

2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyfuran

InChI

InChI=1S/C14H22O2/c1-10(2)12-7-6-11(3)9-13(12)16-14-5-4-8-15-14/h4-5,8,10-13H,6-7,9H2,1-3H3/t11-,12+,13-/m1/s1

InChI-Schlüssel

LSHANDNGTRHRNJ-FRRDWIJNSA-N

Isomerische SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC2=CC=CO2)C(C)C

Kanonische SMILES

CC1CCC(C(C1)OC2=CC=CO2)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.